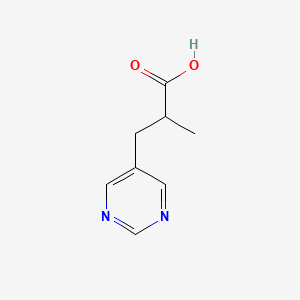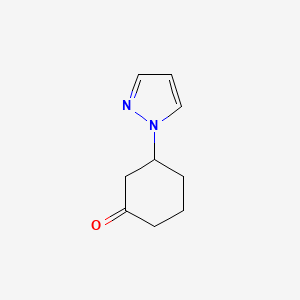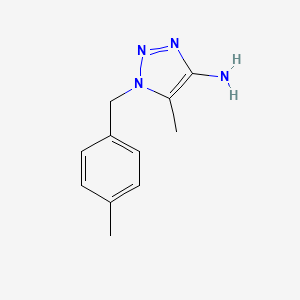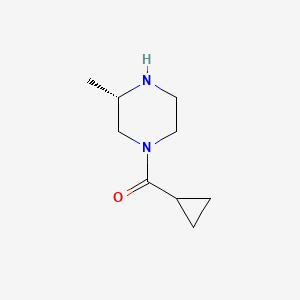
2-Methyl-3-(pyrimidin-5-yl)propanoic acid
Vue d'ensemble
Description
“2-Methyl-3-(pyrimidin-5-yl)propanoic acid” is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular weight of 166.18 g/mol and its molecular formula is C8H10N2O2 .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. One method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid . Another approach involves a copper-catalyzed cyclization of ketones with nitriles . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(pyrimidin-5-yl)propanoic acid” can be represented by the InChI code: 1S/C8H10N2O2/c1-6(8(11)12)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3,(H,11,12) .
Chemical Reactions Analysis
The reaction of substituted 2-mercaptopyrimidin-5-ylpropanoic acid with 1,2-benzenediamine in polyphosphoric acid in the presence of an equimolar amount of ZnCl2 proceeds by a tandem mechanism with the formation of 4-methyl-5,6-dihydrobenzo .
Physical And Chemical Properties Analysis
The compound is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol at 30 mg/ml, and in PBS (pH 7.2) at 10 mg/ml . The compound has a λmax at 205 and 249 nm .
Applications De Recherche Scientifique
Osteoporosis Treatment
Research has identified compounds related to 2-Methyl-3-(pyrimidin-5-yl)propanoic acid, such as 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid and 3-(S)-(methylpyrimidin-5-yl)-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, as potent antagonists of the αvβ3 receptor. These compounds have been shown to have significant potential in the prevention and treatment of osteoporosis, with favorable in vitro profiles and pharmacokinetics in rats, dogs, and rhesus monkeys (Coleman et al., 2004).
Synthesis and Structural Studies
Studies on uracil derivatives of methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, which are structurally related to 2-Methyl-3-(pyrimidin-5-yl)propanoic acid, have been conducted. These compounds were synthesized and characterized using techniques like X-ray diffraction, MS, IR, and NMR. The thermal stability and DNA interaction properties were also investigated (Yao et al., 2013).
Biological and Pharmacological Activities
Another research focus has been on the synthesis of various derivatives related to 2-Methyl-3-(pyrimidin-5-yl)propanoic acid and their biological activities. For instance, derivatives like (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been synthesized and evaluated as inhibitors of human protein kinase CK2, revealing potent inhibitory activities (Golub et al., 2011). Additionally, studies have investigated the antitumor activities of certain pyrimidin-5-yl)propanoic acid derivatives, providing insights into their selective anti-tumor properties (Xiong Jing, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-3-pyrimidin-5-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)2-7-3-9-5-10-4-7/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQJMQUEJOTDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyrimidin-5-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)









![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)